Structural Identity vs. Azastilbene Isomer (CAS 74441-57-9): The Critical Role of E-Stereochemistry in Procurement
Procurement databases frequently conflate CAS 180298-05-9, (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with CAS 74441-57-9, listed as (E)-3-(2-METHOXYPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE . While a direct head-to-head assay comparison is absent from the peer-reviewed literature, the E-configuration of CAS 180298-05-9 is fundamentally non-interchangeable with any Z-contaminated material. In chalcone SAR, the trans (E) configuration is the thermodynamically stable and biologically active form; even trace Z-isomer can alter binding conformations [1]. This stereochemical integrity is verifiable via the characteristic trans-olefinic proton coupling constant (J ≈ 15-16 Hz) in 1H NMR, a specification that should be explicitly requested for lot release.
| Evidence Dimension | Stereochemical Integrity (E vs. Z configuration) |
|---|---|
| Target Compound Data | (2E) configuration assigned; J_trans coupling constant typically ≈ 15-16 Hz (predicted) |
| Comparator Or Baseline | CAS 74441-57-9 (generic E designation) or undefined isomeric mixtures from non-validated suppliers |
| Quantified Difference | Not quantified directly for this compound in literature; class-level requirement for E-isomer purity for biological reproducibility |
| Conditions | 1H NMR spectroscopy; literature precedent for chalcone E/Z isomerism effects on bioactivity |
Why This Matters
Specifying CAS 180298-05-9 with its explicit (2E) descriptor and requesting NMR confirmation of trans coupling ensures procurement of the stereochemically defined, bioactive isomer, avoiding false negatives in SAR campaigns caused by isomeric contamination.
- [1] Class-level inference: Chalcone SAR literature confirms that the trans (E) configuration is essential for antiproliferative activity and tubulin binding; Z-isomers are generally inactive or significantly less potent. View Source
